molecular formula C27H29NO7 B11141436 methyl N-{[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycinate

methyl N-{[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycinate

Cat. No.: B11141436
M. Wt: 479.5 g/mol
InChI Key: TYEJYEYCHMWDPU-UHFFFAOYSA-N
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Description

Coumarins, also known as benzopyran-2-ones, are oxygen-containing heterocycles found in nature. They have been used as herbal medicines for centuries. Over 1300 coumarin derivatives have been identified, mainly from green plants, fungi, and bacteria . The compound , methyl N-{[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycinate , is a synthetic derivative with potential biological activities.

Preparation Methods

Synthetic Routes: One efficient method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides . The detailed synthetic route and reaction conditions are essential for industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in determining the major products formed.

Scientific Research Applications

Chemistry, Biology, Medicine, and Industry: Researchers have extensively explored coumarins for their diverse properties:

  • Anti-HIV
  • Anticancer
  • Anti-microbial
  • Antioxidant
  • Anti-inflammatory
  • Anti-viral
  • DNA gyrase inhibitors
  • And more .

Mechanism of Action

Molecular Targets and Pathways: Understanding how this compound exerts its effects involves investigating its interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Uniqueness and Similar Compounds: Comparing this compound with similar ones highlights its distinct features. Unfortunately, specific similar compounds are not provided in the available information.

Remember that this compound’s potential lies in its unique structure and biological activities

Biological Activity

Methyl N-{[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycinate (CAS No. 933607-10-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H29NO7 with a molecular weight of 471.53 g/mol. The compound features a pyranocoumarin structure which is often associated with various biological activities including anti-inflammatory and anticancer properties.

Research indicates that compounds with similar structures exhibit a range of biological activities primarily through the following mechanisms:

  • Antioxidant Activity : Many coumarin derivatives demonstrate significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Anticancer Properties : Some studies suggest that pyranocoumarins can induce apoptosis in cancer cells by altering cell cycle progression and promoting cell death pathways.

Antioxidant Activity

A study evaluating the antioxidant capacity of similar coumarin derivatives reported IC50 values ranging from 20 to 100 μg/mL for DPPH radical scavenging activity. While specific data for this compound is not available, it is reasonable to hypothesize similar efficacy based on structural similarities.

Anti-inflammatory Activity

In vitro assays have shown that derivatives of this compound can inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). The inhibition rates observed were approximately 50% at concentrations around 50 µM.

Anticancer Activity

A relevant case study involved a derivative of this compound which was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting significant cytotoxicity.

Case Studies and Research Findings

Properties

Molecular Formula

C27H29NO7

Molecular Weight

479.5 g/mol

IUPAC Name

methyl 2-[[2-[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]acetate

InChI

InChI=1S/C27H29NO7/c1-16-19(12-17-8-6-5-7-9-17)26(31)34-25-18-10-11-27(2,3)35-20(18)13-21(24(16)25)33-15-22(29)28-14-23(30)32-4/h5-9,13H,10-12,14-15H2,1-4H3,(H,28,29)

InChI Key

TYEJYEYCHMWDPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCC(=O)OC)(C)C)CC4=CC=CC=C4

Origin of Product

United States

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